3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H19N5. This compound is part of a class of heterocyclic compounds known for their diverse applications in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-propyl-1-(pyridin-3-ylmethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-2-6-16-11-20(24-14-15-7-5-10-23-13-15)26-19-9-4-3-8-18(19)25-21(26)17(16)12-22/h3-5,7-11,13,24H,2,6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYRENXUVYLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CN=CC=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with benzimidazole intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
This compound is being investigated for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are crucial in cancer therapy, especially for tumors with BRCA mutations. Studies have shown that derivatives related to this compound can effectively inhibit PARP-1 and PARP-2, leading to reduced cell growth in BRCA1-mutant cells with low nanomolar IC50 values, indicating high potency .
Antiviral Properties
Recent research highlights the antiviral potential of benzimidazole derivatives against Hepatitis C Virus (HCV). Compounds similar to 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile have demonstrated significant inhibitory effects on HCV replication, with EC50 values in the low nanomolar range . This suggests that the compound may also be effective against other viral infections.
Antimicrobial Activity
The compound's structure allows it to exhibit antimicrobial properties. Studies have shown that benzimidazole derivatives can inhibit a variety of gram-positive and gram-negative bacteria, which positions this compound as a potential candidate for developing new antibiotics .
Synthesis and Chemical Properties
The synthesis of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Techniques such as X-ray crystallography and NMR spectroscopy are employed to analyze its molecular structure and confirm the spatial arrangement of atoms .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other pyrido[1,2-a]benzimidazole derivatives, such as:
- 3-Isopropyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
- 3-Methyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile
Compared to these compounds, 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile may exhibit unique properties due to the presence of the propyl group, which can influence its chemical reactivity and biological activity.
Biological Activity
3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile, a compound belonging to the benzimidazole family, has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, including antimicrobial, antimalarial, and potential anticancer effects, supported by recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 357.41 g/mol. Its structure features a pyrido[1,2-a]benzimidazole core, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives. The compound was tested against various Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, while showing limited antifungal effects against Candida albicans .
Antimalarial Activity
The antimalarial properties of pyrido[1,2-a]benzimidazole derivatives have been explored in various studies. One notable study demonstrated that certain derivatives exhibited significant activity against Plasmodium falciparum, the causative agent of malaria.
Case Study: Antimalarial Efficacy
A series of pyrido[1,2-a]benzimidazoles were synthesized and evaluated for their efficacy in inhibiting the growth of P. falciparum. The lead compound showed an IC50 value of 50 nM, indicating potent antimalarial activity. Moreover, it was effective across multiple life cycle stages of the parasite .
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 10 |
The data suggest that this compound may selectively inhibit cancer cell growth while having a lesser effect on normal cells .
Mechanistic Insights
The biological activities of this compound are attributed to its ability to interact with various biological targets. For instance, it has been shown to inhibit DNA topoisomerases and disrupt mitochondrial function in cancer cells, leading to apoptosis .
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of 3-Propyl-1-[(pyridin-3-ylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile in multi-step reactions?
- Methodological Answer : Multi-step synthesis requires careful optimization of reaction conditions. For analogous pyrazole-carbonitrile derivatives, triazenylpyrazole precursors were reacted with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C, achieving yields of 76–88% via TLC-monitored reactions and flash chromatography (cyclohexane/ethyl acetate gradients) . Key parameters include stoichiometric ratios (e.g., 7.5 equiv silane, 10 equiv acid), solvent choice, and dry-load purification with Celite to prevent silica gel over-adsorption.
Q. How can conflicting NMR data for structurally similar intermediates be resolved during characterization?
- Methodological Answer : Discrepancies in NMR shifts (e.g., 7.54 ppm vs. 7.58 ppm for pyrazole protons in vs. 2) may arise from substituent effects (e.g., benzyl vs. 4-methylbenzyl groups). Use -DEPT and 2D-COSY to confirm assignments. Cross-validate with HRMS (e.g., ±0.0001 Da accuracy) and IR (e.g., nitrile stretches at ~2230 cm, azide peaks at ~2130 cm) .
Q. What safety protocols are critical for handling pyrido-benzimidazole derivatives?
- Methodological Answer : Safety Data Sheets (SDS) for analogous compounds recommend:
- PPE : Nitrile gloves, safety goggles, and respiratory protection (N95) to avoid inhalation of particulates.
- Storage : Inert atmosphere (N) at 2–8°C to prevent degradation.
- Spill Management : Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to minimize dust .
Advanced Research Questions
Q. How can computational modeling predict reactivity trends in pyrido-benzimidazole synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states for key steps (e.g., cyclization or azide insertion). For example, analyze bond dissociation energies (BDEs) of triazenyl intermediates or frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in heterocycle formation. Validate with experimental kinetic data (e.g., reaction half-life at 50°C) .
Q. What experimental designs resolve contradictions in catalytic vs. stoichiometric pathway efficiencies?
- Methodological Answer : Use kinetic isotope effects (KIEs) or Hammett plots to distinguish mechanisms. For instance, deuterated methylene chloride (CDCl) in ’s reaction medium (Chloroform-d) could reveal solvent participation. Compare turnover numbers (TONs) under catalytic (e.g., 0.1 equiv acid) vs. stoichiometric conditions (10 equiv acid) to identify rate-limiting steps .
Q. How do steric and electronic substituent effects influence the stability of pyrido-benzimidazole carbonitriles?
- Methodological Answer : Substituent effects can be quantified via Hammett σ parameters. For example, electron-withdrawing groups (e.g., –CN in ) increase electrophilicity at the pyridine ring, accelerating nucleophilic attack. Compare thermal stability (TGA/DSC) of derivatives with bulky (e.g., isopropyl in ) vs. linear (e.g., propyl) substituents to assess steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
